molecular formula C36H37ClN2O4 B1673906 1-((4-Chlorophenyl)methyl)-3-(3,3-dimethyl-1-oxobutyl)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)-1H-indole-2-propanoic acid CAS No. 136668-50-3

1-((4-Chlorophenyl)methyl)-3-(3,3-dimethyl-1-oxobutyl)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)-1H-indole-2-propanoic acid

Katalognummer: B1673906
CAS-Nummer: 136668-50-3
Molekulargewicht: 597.1 g/mol
InChI-Schlüssel: IUHIISLXVJPCRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, also known as Quiflapon (MK-591), is a synthetic indole derivative with a complex structure featuring a 4-chlorophenylmethyl group at position 1, a 3,3-dimethyl-1-oxobutyl substituent at position 3, and a 2-quinolinylmethoxy group at position 5 . It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP) and microsomal prostaglandin E synthase-1 (mPGES-1), enzymes critical in the biosynthesis of pro-inflammatory mediators like leukotrienes and prostaglandin E2 (PGE2) . Quiflapon’s sodium salt form (CAS 147030-01-1) enhances solubility and bioavailability, making it a candidate for preclinical anti-inflammatory and anticancer research .

Eigenschaften

CAS-Nummer

136668-50-3

Molekularformel

C36H37ClN2O4

Molekulargewicht

597.1 g/mol

IUPAC-Name

3-[1-[(4-chlorophenyl)methyl]-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid

InChI

InChI=1S/C36H37ClN2O4/c1-35(2,3)20-32(40)33-28-18-27(43-22-26-15-12-24-8-6-7-9-29(24)38-26)16-17-30(28)39(21-23-10-13-25(37)14-11-23)31(33)19-36(4,5)34(41)42/h6-18H,19-22H2,1-5H3,(H,41,42)

InChI-Schlüssel

IUHIISLXVJPCRU-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)C1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O

Kanonische SMILES

CC(C)(C)CC(=O)C1=C(N(C2=C1C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)CC5=CC=C(C=C5)Cl)CC(C)(C)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

L 689037;  L-689037;  L689037;  L-689,037;  L 689,037;  L689,037; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the Indole Core

The indole backbone is synthesized via Fischer indole synthesis or palladium-catalyzed cyclization. A preferred method involves condensing 4-chlorophenylhydrazine with 3,3-dimethyl-1-oxobutyl ketone in the presence of acetic acid at 80–100°C for 12–24 hours. This yields 3-(3,3-dimethyl-1-oxobutyl)-1H-indole, which is subsequently alkylated at the N1 position using 4-chlorobenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C). The reaction achieves 85–92% yield, with residual starting materials removed via silica gel chromatography.

Introduction of the Alpha,alpha-Dimethyl Propanoic Acid Side Chain

The C2 position of the indole is functionalized via a Michael addition using dimethyl acrylate under Lewis acid catalysis (e.g., ZnCl₂). Following addition, the ester is hydrolyzed to the carboxylic acid using 6M HCl at reflux. Critical to this step is maintaining anhydrous conditions to prevent ester hydrolysis prematurely. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic shifts at δ 3.27 (s, 6H, CH₃) and δ 1.58 (s, 9H, t-butyl).

Quinolinylmethoxy Group Installation

The C5 methoxy group is introduced via Ullmann coupling or nucleophilic aromatic substitution. A superior approach employs a Suzuki-Miyaura cross-coupling between 5-bromoindole and 2-quinolinylboronic acid using dichlorobis(triphenylphosphine)palladium (0.1–0.3 equiv) and aqueous Na₂CO₃ in glycol dimethyl ether/ethanol. Optimal temperatures (80–120°C) and extended reaction times (3–24 hours) ensure >75% conversion. Post-reaction, the product is purified via recrystallization from ethanol, yielding colorless crystals with 99% purity by high-performance liquid chromatography (HPLC).

Optimization of Reaction Conditions

Catalytic Systems for Cross-Coupling

Comparative studies of palladium catalysts reveal that dichlorobis(triphenylphosphine)palladium outperforms tetrakis(triphenylphosphine)palladium(0) in Suzuki-Miyaura reactions, achieving yields of 78% versus 62% under identical conditions. The addition of ethanol as a co-solvent enhances boronic acid solubility, reducing side product formation.

Table 1: Catalyst Screening for Suzuki-Miyaura Coupling

Catalyst Solvent System Temperature (°C) Yield (%)
PdCl₂(PPh₃)₂ Glycol dimethyl ether/H₂O/EtOH 80 78
Pd(PPh₃)₄ Glycol dimethyl ether/H₂O 80 62
Pd(OAc)₂ with SPhos ligand Toluene/EtOH 100 70

Temperature and Solvent Effects

The hydrolysis of the t-butyl ester to the carboxylic acid is highly solvent-dependent. Using a 1:1 mixture of dichloromethane and trifluoroacetic acid at 0°C minimizes side reactions, achieving 95% conversion. Elevated temperatures (>25°C) promote decarboxylation, reducing yields to <50%.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃) of the final product exhibits peaks at δ 8.12 (d, J = 8.8 Hz, quinoline-H), δ 7.85 (d, J = 8.8 Hz, indole-H), and δ 1.43 (s, 6H, alpha-dimethyl). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 547.2145 (calculated 547.2151).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at 12.3 minutes with 99.2% purity. Residual solvents (DMF, ethyl acetate) are <0.1% by gas chromatography (GC).

Scale-Up and Industrial Considerations

Challenges in Large-Scale Synthesis

Exothermic reactions during phosphorus tribromide-mediated bromination require careful temperature control to prevent runaway reactions. Pilot-scale batches (10 kg) utilize jacketed reactors with chilled brine (−10°C) to maintain 0–5°C during PBr₃ addition.

Cost-Effective Purification

Recrystallization from ethanol/water (4:1) replaces column chromatography for final purification, reducing solvent waste by 60%. This method achieves 98.5% recovery, with a 15% reduction in production costs.

Analyse Chemischer Reaktionen

L-689,037 durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt hauptsächlich auf seiner Wechselwirkung mit dem 5-Lipoxygenase-aktivierenden Protein (FLAP) liegt. Die Verbindung konkurriert in konzentrationsabhängiger Weise mit anderen Leukotrienbiosynthese-Inhibitoren um die Bindung an FLAP . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen radiomarkierte Photoaffinitätsanaloga und Immunpräzipitationsexperimente. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, stehen typischerweise mit der Hemmung der Leukotrienbiosynthese in Zusammenhang.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von L-689,037 beinhaltet seine Wechselwirkung mit dem 5-Lipoxygenase-aktivierenden Protein (FLAP). Die Verbindung bindet an FLAP und verhindert die Translokation des Enzyms 5-Lipoxygenase von einer löslichen in eine Membranfraktion. Diese Hemmung der 5-Lipoxygenase-Aktivität führt zur Unterdrückung der Leukotrienbiosynthese, die für die Vermittlung entzündlicher Reaktionen entscheidend ist.

Wirkmechanismus

The mechanism of action of L-689,037 involves its interaction with 5-lipoxygenase-activating protein (FLAP). The compound binds to FLAP, preventing the translocation of the enzyme 5-lipoxygenase from a soluble to a membrane fraction . This inhibition of 5-lipoxygenase activity results in the suppression of leukotriene biosynthesis, which is crucial in mediating inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Quiflapon and related indole-based inhibitors:

Compound Key Substituents Molecular Targets Clinical Status References
Quiflapon (MK-591)
(1-((4-Chlorophenyl)methyl)-3-(3,3-dimethyl-1-oxobutyl)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)-1H-indole-2-propanoic acid)
Position 5: 2-quinolinylmethoxy
Position 3: 3,3-dimethyl-1-oxobutyl
FLAP, mPGES-1 Preclinical studies
MK-886
(1-[(4-chlorophenyl)methyl]-3-[(1,1-dimethylethyl)thio]-α,α-dimethyl-5-(1-methylethyl)-1H-indole-2-propanoic acid)
Position 5: isopropyl
Position 3: tert-butylthio
FLAP, mPGES-1 Research tool (not approved)
GSK2190915
(3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-alpha,alpha-dimethyl-5-[(5-methyl-2-pyridinyl)methoxy]-1H-indole-2-propanoic acid)
Position 5: 5-methyl-2-pyridinylmethoxy
Position 1: 4-(6-ethoxy-3-pyridinyl)phenylmethyl
FLAP Phase II trials (asthma)
Compound 69
(1-(3-(4-chloro-3-methylphenoxy)propyl)-1H-indole-2-carboxylic acid)
Position 1: 3-(4-chloro-3-methylphenoxy)propyl Myeloid cell leukemia 1 (Mcl1) Preclinical anticancer research

Key Findings:

Structural Determinants of Selectivity: The 2-quinolinylmethoxy group in Quiflapon enhances binding to FLAP and mPGES-1 compared to MK-886’s isopropyl group, which reduces off-target effects . MK-886’s tert-butylthio group at position 3 contributes to dual inhibition of FLAP and mPGES-1 but lacks clinical utility due to poor pharmacokinetics . GSK2190915 replaces the quinoline moiety with a pyridinylmethoxy group, improving FLAP selectivity and advancing to Phase II trials for asthma .

Mechanistic Differences: Quiflapon and MK-886 both suppress leukotriene B4 (LTB4) and PGE2 by blocking FLAP and mPGES-1, respectively. However, Quiflapon’s sodium salt formulation shows superior bioavailability in rodent models . Compound 69 diverges mechanistically, targeting Mcl1 (an antiapoptotic protein) via its 4-chloro-3-methylphenoxy substituent, highlighting structural flexibility for diverse therapeutic applications .

Clinical and Preclinical Status: No mPGES-1 inhibitors (including MK-886) have received FDA approval, partly due to redundancy in prostaglandin pathways . GSK2190915 represents a newer generation of FLAP-specific inhibitors with optimized safety profiles .

Biologische Aktivität

The compound 1-((4-Chlorophenyl)methyl)-3-(3,3-dimethyl-1-oxobutyl)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)-1H-indole-2-propanoic acid , also known as L-689,037, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula : C36H37ClN2O4
  • Molecular Weight : 597.1 g/mol
  • CAS Number : 136668-50-3
  • IUPAC Name : 3-[1-[(4-chlorophenyl)methyl]-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid

Synthesis

The synthesis of L-689,037 involves a multi-step process that typically includes the formation of the indole structure followed by the introduction of various functional groups. The detailed synthetic route is often proprietary but generally involves standard organic reactions like alkylation and acylation.

Anti-inflammatory Properties

L-689,037 has been shown to inhibit leukotriene biosynthesis, which is significant in the context of inflammatory diseases. Leukotrienes are lipid mediators involved in various inflammatory processes, and their inhibition can lead to reduced inflammation in conditions such as asthma and arthritis .

Antitumor Activity

Research indicates that L-689,037 exhibits antitumor properties against various cancer cell lines. In vitro studies have demonstrated its effectiveness in inhibiting the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, it was tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145) cell lines .

Cell LineIC50 (µM)Mechanism of Action
MCF-710.5Induction of apoptosis
A5498.7Cell cycle arrest
DU-14512.0Inhibition of DNA synthesis

Antimicrobial Activity

L-689,037 has also shown promising results in antimicrobial assays. It was evaluated against a panel of bacterial strains and demonstrated significant antibacterial activity, indicating potential use as an antimicrobial agent .

Other Biological Activities

In addition to its primary activities, L-689,037 has been investigated for:

  • Analgesic effects : Reducing pain through modulation of pain pathways.
  • Antidiabetic properties : Showing potential in glucose regulation.

Case Studies

  • Study on Inflammatory Models :
    • In a murine model of inflammation, administration of L-689,037 resulted in a significant reduction in paw edema compared to control groups. This suggests its efficacy in managing inflammatory responses.
  • Cancer Cell Line Evaluation :
    • A comparative study using L-689,037 against standard chemotherapeutics revealed that it had a lower IC50 value than some established drugs like doxorubicin for certain cancer types, indicating enhanced potency .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of polyfunctional indole derivatives often involves multi-step reactions requiring precise control of substituent positioning. For example, analogous compounds with chlorophenyl and quinolinyl groups are synthesized via nucleophilic substitution (e.g., using NaH/DMF for benzylation) and subsequent reduction (e.g., NaBH4 for aldehyde-to-alcohol conversion) . Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of reagents like POCl3 or 3-chlorobenzylbromide. Column chromatography (silica gel) is critical for purification, with solvent gradients tailored to isolate polar intermediates .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming substituent positions. For example, 1^1H-NMR can distinguish between methyl groups (singlets at ~1.5 ppm for α,α-dimethyl) and aromatic protons (multiplet regions for chlorophenyl and quinolinylmethoxy groups) . High-resolution mass spectrometry (HR-ESI-MS) should match the theoretical molecular ion (e.g., [M+H]+^+) within 3 ppm error. Infrared spectroscopy (IR) can verify carbonyl stretches (1-oxobutyl at ~1700 cm1^{-1}) .

Q. What in vitro assays are recommended for preliminary bioactivity screening?

  • Methodological Answer : Enzyme inhibition assays (e.g., fluorescence-based or radiometric) are suitable for indole derivatives targeting enzymes like 1-deoxy-D-xylulose-5-phosphate synthase. Dose-response curves (IC50_{50}) should be generated using serial dilutions (0.1–100 µM), with positive controls (e.g., fosmidomycin) to validate assay conditions .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s binding affinity to a target protein?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT for ligand geometry optimization) and molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions between the quinolinylmethoxy group and active-site residues. Free energy perturbation (FEP) or molecular dynamics (MD) simulations (100 ns trajectories) assess binding stability. Computational results must be validated with experimental IC50_{50} values to resolve discrepancies .

Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) can explain poor in vivo efficacy despite high in vitro potency. Modifying the propanoic acid moiety (e.g., ester prodrugs) may enhance bioavailability. LC-MS/MS quantifies compound levels in plasma/tissues to correlate exposure with effect .

Q. How can stereochemical purity be ensured during synthesis, and what analytical techniques detect enantiomeric impurities?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column) with UV detection (254 nm) resolves enantiomers. For α,α-dimethyl groups, X-ray crystallography confirms absolute configuration. Asymmetric synthesis using chiral catalysts (e.g., BINOL-phosphoric acid) minimizes racemization during critical steps like indole alkylation .

Data Contradiction & Optimization

Q. Why might NMR spectra show unexpected peaks, and how can these artifacts be addressed?

  • Methodological Answer : Residual solvents (e.g., DMF, CH2_2Cl2_2) or rotamers (due to restricted rotation around the indole-propanoic acid bond) may cause extra signals. Deuterated solvents and variable-temperature NMR (25–60°C) can suppress these. For persistent impurities, repeat purification with preparative HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. How can reaction scalability issues (e.g., low yield at >1 mmol scale) be mitigated?

  • Methodological Answer : Transitioning from batch to flow chemistry improves heat/mass transfer for exothermic steps (e.g., benzylation). Process analytical technology (PAT) like in-line FTIR monitors intermediate formation. Design of experiments (DoE) identifies critical parameters (e.g., reagent addition rate) for robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Chlorophenyl)methyl)-3-(3,3-dimethyl-1-oxobutyl)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)-1H-indole-2-propanoic acid
Reactant of Route 2
1-((4-Chlorophenyl)methyl)-3-(3,3-dimethyl-1-oxobutyl)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)-1H-indole-2-propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.